2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
CAS No.:
Cat. No.: VC17939103
Molecular Formula: C15H14N2O6S
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O6S |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19) |
| Standard InChI Key | JVHRPLXWZFPXIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid is a chemical compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer. The compound's structure features a nitrophenyl group, which may enhance its biological activity.
Synthesis Methods
The synthesis of 2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid typically involves two main steps:
-
Starting Materials: The synthesis begins with 4-nitrobenzenesulfonyl chloride and 3-phenylpropanoic acid.
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Coupling Reactions: The process involves coupling reactions facilitated by coupling reagents. These reactions require careful control of temperature and pH to optimize yield and purity.
Synthesis Steps
| Step | Description | Conditions |
|---|---|---|
| 1 | Activation of 4-nitrobenzenesulfonyl chloride | Typically involves a base to activate the sulfonyl chloride. |
| 2 | Coupling with 3-phenylpropanoic acid | Requires a coupling reagent and controlled pH and temperature. |
Mechanism of Action
The mechanism of action for 2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cellular signaling pathways. The nitrophenyl group may enhance its binding affinity and specificity towards these targets, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses.
Potential Biological Targets
| Target Type | Potential Effects |
|---|---|
| Enzymes | Inhibition of specific enzymatic activities. |
| Receptors | Modulation of receptor functions. |
Potential Applications
2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid has potential applications in scientific research, particularly in the development of pharmaceuticals targeting various diseases. Further studies are warranted to fully elucidate its properties and potential therapeutic roles.
Research Areas
| Area | Description |
|---|---|
| Cancer Research | Potential for inducing apoptosis in cancer cells. |
| Inflammation Modulation | Possible role in modulating inflammatory responses. |
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